4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester

Description

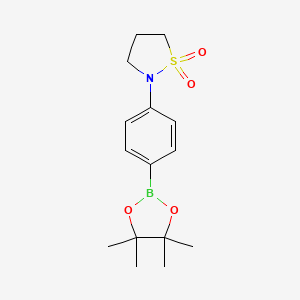

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester (CAS 756520-72-6) is a boronic acid derivative where the boron atom is protected as a pinacol ester. Its molecular formula is C₁₅H₂₂BNO₄S, with a molecular weight of 323.22 g/mol . The compound features a phenyl group substituted with a 1,1-dioxido-isothiazolidinyl moiety, which confers unique electronic and steric properties. This structure enhances its stability and reactivity in organic and aqueous environments, making it valuable in applications such as drug delivery, polymer chemistry, and fluorescence imaging .

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)17-10-5-11-22(17,18)19/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUDSAMLHAQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester typically involves the following steps:

Formation of the Isothiazolidinyl Ring: The initial step involves the formation of the isothiazolidinyl ring. This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.

Attachment of the Phenyl Ring: The next step involves the attachment of the phenyl ring to the isothiazolidinyl moiety. This can be done through a nucleophilic aromatic substitution reaction.

Introduction of the Boronic Acid Pinacol Ester Group: The final step involves the introduction of the boronic acid pinacol ester group. This can be achieved by reacting the phenylisothiazolidinyl intermediate with a boronic acid derivative in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

Substitution: The boronic acid pinacol ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of this compound lies in drug development , particularly in the design of targeted therapies. The isothiazolidine moiety is known for its potential to interact with biological targets, making it a candidate for developing novel therapeutic agents.

Case Studies

- Protein Degradation : Research indicates that compounds like 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester can function as protein degraders. They facilitate targeted protein degradation through the recruitment of E3 ligases, a crucial mechanism in cancer treatment strategies .

- Anticancer Activity : In vitro studies have demonstrated that derivatives of phenylboronic acids exhibit anticancer properties by inducing apoptosis in cancer cells. The specific structure of this compound enhances its efficacy against various cancer types .

Biochemistry

In biochemistry, this compound serves as a valuable tool for studying enzyme interactions and cellular processes.

Applications

- Enzyme Inhibition : The boronic acid group is known to form reversible covalent bonds with serine and cysteine residues in enzymes, making it useful for designing inhibitors that can modulate enzymatic activity .

- Bioconjugation : The compound can be employed in bioconjugation techniques due to its ability to form stable complexes with biomolecules. This property is particularly useful in developing biosensors and diagnostic tools .

Material Science

In material science, the unique properties of this compound are explored for creating advanced materials.

Research Findings

- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis, contributing to the development of smart materials that respond to environmental stimuli .

- Nanotechnology : Its boronic acid functionality allows for incorporation into nanoparticles, enhancing their stability and functionality for drug delivery systems .

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that can interact with specific biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Phenylboronic Acid Pinacol Esters

Key Observations :

- Solubility : The target compound shares high solubility in chloroform with other pinacol esters due to the lipophilic pinacol group . However, its 1,1-dioxido-isothiazolidinyl substituent introduces polarity, enhancing miscibility in polar aprotic solvents compared to purely hydrocarbon-substituted analogs.

- Functional Group Impact : Electron-withdrawing groups (e.g., 1,1-dioxido-isothiazolidinyl) reduce boronic acid Lewis acidity, whereas electron-donating groups (e.g., hydroxymethyl in AHPPE) increase reactivity toward diols or peroxides .

Key Observations :

- The target compound’s 1,1-dioxido-isothiazolidinyl group provides oxidative stability, making it less prone to hydrolysis than AHPPE but responsive to elevated ROS levels (e.g., in tumor microenvironments) .

- In contrast, 4-(bromomethyl)phenylboronic acid pinacol ester is directly cleaved by H₂O₂, enabling rapid payload release in fluorescence imaging .

Table 3: Functional Comparison in Biomedical Contexts

Key Observations :

Biological Activity

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester (CAS No. 756520-72-6) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₁₅H₂₂BNO₄S

- Molecular Weight : 323.22 g/mol

- Purity : ≥ 98%

- Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound primarily revolves around its interaction with biological molecules, particularly proteins and enzymes. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is crucial in modulating enzyme activities and influencing metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of phenylboronic acids exhibited significant cytotoxic effects against breast cancer cells, suggesting that similar mechanisms may apply to this compound .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated several phenylboronic acid derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values suggesting potent activity at micromolar concentrations .

- Antimicrobial Activity Assessment : In a separate investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential .

Data Table: Biological Activities

Q & A

Q. How does solvent selection influence the solubility and reactivity of this compound in cross-coupling reactions?

The solubility of the pinacol ester is highly solvent-dependent. For instance, polar aprotic solvents like acetone enhance solubility due to favorable dipole interactions, while nonpolar solvents like cyclohexane exhibit poor miscibility. Solubility data (Fig. 3 in ) modeled via the Wilson equation can guide solvent choice for Suzuki-Miyaura coupling. High solubility at low temperatures (<30°C) in THF or acetone suggests these solvents are optimal for homogeneous reaction conditions, minimizing precipitation during catalysis .

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be improved?

A common method involves refluxing 4-(hydroxymethyl)phenylboronic acid with pinacol in tetrahydrofuran (THF) for 22 hours, achieving ~92% yield. Key steps include oxidative cleavage of the pinacol ester (using NaIO₄ in THF/H₂O/HCl) and purification via silica gel chromatography with CH₂Cl₂/EtOAc (9:1). Yield optimization can be achieved by controlling stoichiometry (1.2 equiv. pinacol) and ensuring anhydrous conditions to prevent boronic acid hydrolysis .

Q. How can researchers validate the compound’s structural integrity after synthesis?

Characterization via ¹H NMR is critical. Key peaks include a singlet at δ 1.35 ppm (12H, pinacol methyl groups) and aromatic protons at δ 7.37–7.81 ppm (J = 8.2 Hz). Comparison with published spectra ( ) and monitoring for impurities (e.g., unreacted pinacol at δ 1.2–1.3 ppm) ensures purity. Mass spectrometry (MW: 323.22 g/mol) and FT-IR (B-O stretch ~1350 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How does the isothiazolidinyl-1,1-dioxide moiety affect the compound’s electronic and steric properties in catalysis?

The sulfone group in the isothiazolidinyl ring withdraws electron density, enhancing the boronic ester’s electrophilicity and accelerating transmetalation in cross-coupling reactions. However, steric hindrance from the bicyclic structure may reduce accessibility to palladium centers, necessitating higher catalyst loadings or bulky ligands (e.g., SPhos) to improve efficiency. Computational studies (DFT) are recommended to quantify these effects .

Q. What strategies prevent hydrolysis of the pinacol ester during storage or aqueous-phase reactions?

Hydrolysis is mitigated by storing the compound under anhydrous conditions (desiccated, -20°C) and using inert atmospheres (N₂/Ar) during reactions. In aqueous media, buffering at pH 7–8 reduces boronate ester lability. For prolonged storage, lyophilization with cryoprotectants (e.g., trehalose) stabilizes the ester against moisture .

Q. In ROS-responsive drug delivery systems, how do H₂O₂ concentrations influence payload release kinetics?

The pinacol ester undergoes oxidative cleavage by H₂O₂, releasing the boronic acid and payload (e.g., antibiotics). Release kinetics depend on H₂O₂ concentration (typically >1 mM in inflammatory environments) and ester oxidation potential. For example, in MXF/Oxi-αCD nanoparticles ( ), >80% drug release occurs within 6 hours at 5 mM H₂O₂. Adjusting the boronate’s oxidation sensitivity (e.g., electron-withdrawing substituents) can tailor release profiles .

Q. How can contradictory solubility or reactivity data across studies be resolved?

Discrepancies often arise from solvent purity, temperature gradients, or crystallinity differences. Reproducing experiments under controlled conditions (e.g., using USP-grade solvents) and validating via DSC (melting point: 165–170°C, ) ensures consistency. Statistical analysis (e.g., ANOVA) of triplicate trials identifies outliers .

Methodological Considerations

- Synthesis Troubleshooting : If yields drop below 80%, check for incomplete pinacol esterification (monitor via TLC, Rf = 0.3 in CH₂Cl₂/EtOAc). Residual water in THF can hydrolyze the ester—pre-dry solvents over molecular sieves .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life. HPLC tracking of degradation products (e.g., free boronic acid) quantifies decomposition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.